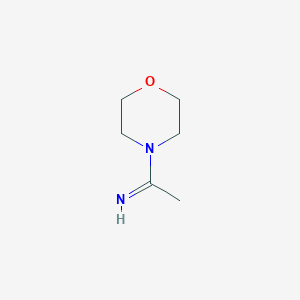![molecular formula C8H11N3O3 B125576 methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate CAS No. 150017-62-2](/img/structure/B125576.png)
methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate (MEPC) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MEPC is a pyrazole derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate is not yet fully understood. However, it has been suggested that methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate may inhibit the activity of COX-2 by binding to its active site. This inhibition may lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate may also exhibit cytotoxic effects against cancer cells by inducing apoptosis or cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has also been found to exhibit anti-cancer effects by inducing apoptosis or cell cycle arrest in cancer cells. In addition, methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has been reported to exhibit antibacterial activity against Gram-negative and Gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate is also stable and can be stored for long periods of time. However, methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate also has some limitations for lab experiments. It may exhibit toxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate is not yet fully understood, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for research on methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate. One direction is to investigate the mechanism of action of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate in more detail. This may lead to a better understanding of its biochemical and physiological effects. Another direction is to investigate the potential applications of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate in the treatment of various diseases, including cancer and bacterial infections. Additionally, the synthesis of novel derivatives of methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate may lead to the discovery of compounds with improved activity and selectivity.
Métodos De Síntesis
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate can be synthesized using various methods, including the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate and ethyl acetoacetate, followed by the reaction with ethyl chloroformate and 2-methoxypropene. Another method involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate and 3-ethoxypropenal, followed by the reaction with ethyl chloroformate and methanol. These methods have been reported to yield high purity methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has been reported to exhibit cytotoxic effects against various cancer cell lines. methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has also been found to exhibit antibacterial activity against Gram-negative and Gram-positive bacteria.
Propiedades
Número CAS |
150017-62-2 |
|---|---|
Nombre del producto |
methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate |
Fórmula molecular |
C8H11N3O3 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-6-9-11-5-4-7(10-11)8(12)13-2/h4-6H,3H2,1-2H3/b9-6+ |
Clave InChI |
GCGANECNBRBVFK-RMKNXTFCSA-N |
SMILES isomérico |
CCO/C=N/N1C=CC(=N1)C(=O)OC |
SMILES |
CCOC=NN1C=CC(=N1)C(=O)OC |
SMILES canónico |
CCOC=NN1C=CC(=N1)C(=O)OC |
Sinónimos |
1H-Pyrazole-3-carboxylicacid,1-[(ethoxymethylene)amino]-,methylester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)


![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
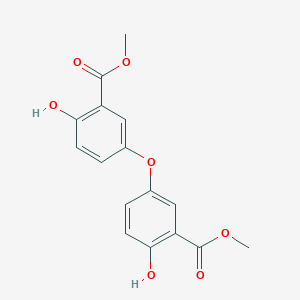
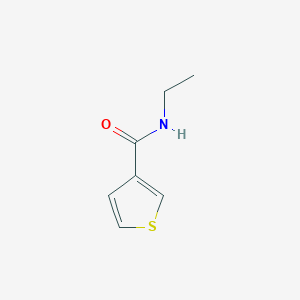
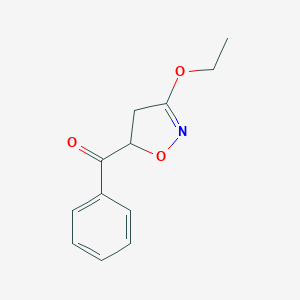
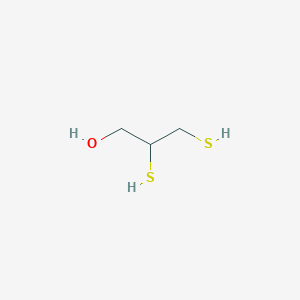
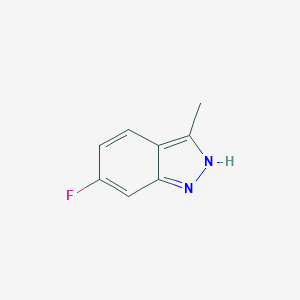

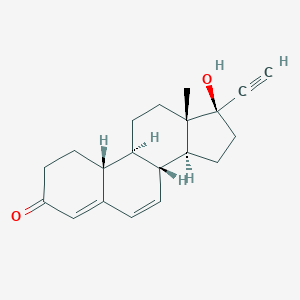
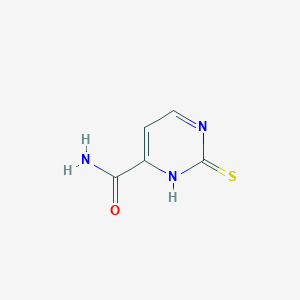
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
